Cas no 2418729-51-6 ((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

(3-Ethynyl-5-iodo-2-methylphenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (3-ethynyl-5-iodo-2-methylphenyl)methanethiol
- EN300-26627285
- 2418729-51-6
- (3-Ethynyl-5-iodo-2-methylphenyl)methanethiol
-
- インチ: 1S/C10H9IS/c1-3-8-4-10(11)5-9(6-12)7(8)2/h1,4-5,12H,6H2,2H3
- InChIKey: HXBVQFVUQGMMIS-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C#C)C(C)=C(CS)C=1
計算された属性
- せいみつぶんしりょう: 287.94697g/mol
- どういたいしつりょう: 287.94697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 1Ų
(3-Ethynyl-5-iodo-2-methylphenyl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627285-1.0g |
(3-ethynyl-5-iodo-2-methylphenyl)methanethiol |
2418729-51-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26627285-1g |
(3-ethynyl-5-iodo-2-methylphenyl)methanethiol |
2418729-51-6 | 1g |
$0.0 | 2023-09-12 |
(3-Ethynyl-5-iodo-2-methylphenyl)methanethiol 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
(3-Ethynyl-5-iodo-2-methylphenyl)methanethiolに関する追加情報
Research Briefing on (3-Ethynyl-5-iodo-2-methylphenyl)methanethiol (CAS: 2418729-51-6) in Chemical Biology and Pharmaceutical Applications
The compound (3-Ethynyl-5-iodo-2-methylphenyl)methanethiol (CAS: 2418729-51-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery and bioconjugation. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and therapeutic relevance.
Recent studies highlight the role of (3-Ethynyl-5-iodo-2-methylphenyl)methanethiol as a versatile building block in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of both ethynyl and thiol functional groups enables dual reactivity, facilitating the development of bifunctional probes for protein labeling and targeted drug delivery. A 2023 study in Journal of Medicinal Chemistry demonstrated its efficacy in covalent inhibitor design for oncology targets, leveraging the iodine substituent for further derivatization.
In pharmacokinetic studies, derivatives of this compound have shown improved membrane permeability compared to analogous structures, attributed to the methylphenyl moiety. Researchers at MIT reported a 40% enhancement in blood-brain barrier penetration when used as a linker in antibody-drug conjugates (ADCs), suggesting potential for CNS-targeted therapies. However, challenges remain in optimizing its metabolic stability, as the thiol group may undergo rapid oxidation in vivo.
The compound's application in PROTAC (Proteolysis Targeting Chimeras) development has emerged as a breakthrough area. Its ability to simultaneously engage E3 ligases and target proteins was showcased in a Nature Chemical Biology publication (2024), where it served as the central scaffold for degrading previously "undruggable" oncoproteins. The iodine atom at the 5-position proved critical for tuning binding affinity through structure-activity relationship (SAR) studies.
Ongoing clinical investigations focus on its radioiodinated forms for theranostic applications. Early-phase trials at Memorial Sloan Kettering Cancer Center are evaluating 131I-labeled derivatives for combined imaging and therapy of thyroid cancers, capitalizing on the compound's inherent iodine handle for straightforward radiolabeling.
Future research directions include exploring its potential in covalent fragment-based drug discovery and as a crosslinker for stabilizing protein-protein interactions. The compound's unique combination of reactivities positions it as a valuable tool for addressing current challenges in chemical biology and expanding the druggable proteome.
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